N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to form the benzamide.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the benzamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and benzamide moieties.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzamide derivatives.
Hydrolysis: 3,5-dimethoxybenzoic acid and corresponding amine.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Chemical Biology: It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can enhance binding affinity and specificity towards the target. The exact pathways and molecular targets depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
- N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
- N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethoxy-N-methylbenzamide
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide is unique due to the specific substitution pattern on the pyrazole ring and the benzamide moiety. This unique structure can result in distinct biological activities and interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-3,5-dimethoxy-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-5-19-13(6-7-17-19)11-18(2)16(20)12-8-14(21-3)10-15(9-12)22-4/h6-10H,5,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHHKNMYWAZSJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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